Xanthine oxidase-IN-8
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Overview
Description
Xanthine oxidase-IN-8 is a synthetic compound designed to inhibit the activity of xanthine oxidase, an enzyme involved in the catabolism of purines to uric acid. Xanthine oxidase inhibitors are crucial in the treatment of conditions such as gout and hyperuricemia, where excessive uric acid production leads to painful joint inflammation and other health issues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Xanthine oxidase-IN-8 typically involves multi-step organic reactionsCommon reagents used in the synthesis include various alkylating agents, oxidizing agents, and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the purity of the final product through purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Xanthine oxidase-IN-8 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing its inhibitory properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with potentially different inhibitory activities against xanthine oxidase .
Scientific Research Applications
Xanthine oxidase-IN-8 has a wide range of applications in scientific research:
Chemistry: It is used to study the mechanisms of enzyme inhibition and to develop new inhibitors with improved efficacy.
Biology: The compound is used to investigate the role of xanthine oxidase in various biological processes and diseases.
Medicine: this compound is explored as a potential therapeutic agent for conditions like gout, hyperuricemia, and cardiovascular diseases.
Industry: The compound is used in the development of pharmaceuticals and in the study of oxidative stress and its impact on industrial processes .
Mechanism of Action
Xanthine oxidase-IN-8 exerts its effects by binding to the active site of xanthine oxidase, thereby inhibiting its activity. The compound interacts with the molybdenum cofactor and other key residues in the enzyme’s active site, preventing the conversion of hypoxanthine to xanthine and xanthine to uric acid. This inhibition reduces the production of uric acid, alleviating symptoms associated with hyperuricemia .
Comparison with Similar Compounds
Similar Compounds
Allopurinol: A well-known xanthine oxidase inhibitor used to treat gout and hyperuricemia.
Febuxostat: Another xanthine oxidase inhibitor with a different chemical structure and mechanism of action.
Topiroxostat: A newer xanthine oxidase inhibitor with improved selectivity and potency
Uniqueness of Xanthine oxidase-IN-8
This compound is unique due to its specific binding affinity and inhibitory potency against xanthine oxidase. Unlike other inhibitors, it may offer a better safety profile and fewer side effects, making it a promising candidate for therapeutic development .
Properties
Molecular Formula |
C44H58O23 |
---|---|
Molecular Weight |
954.9 g/mol |
IUPAC Name |
7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C44H58O23/c1-15(2)6-11-20-23(62-44-40(33(55)29(51)24(13-45)63-44)67-42-35(57)31(53)26(48)16(3)60-42)12-21(46)25-30(52)38(36(64-37(20)25)18-7-9-19(58-5)10-8-18)65-43-39(32(54)27(49)17(4)61-43)66-41-34(56)28(50)22(47)14-59-41/h6-10,12,16-17,22,24,26-29,31-35,39-51,53-57H,11,13-14H2,1-5H3/t16-,17-,22+,24+,26-,27-,28-,29+,31+,32+,33-,34+,35+,39+,40+,41-,42-,43-,44+/m0/s1 |
InChI Key |
UKJXWXCYELYQKO-ISJOKEIWSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(C4=C(C(=C3)O)C(=O)C(=C(O4)C5=CC=C(C=C5)OC)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)CC=C(C)C)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(C4=C(C(=C3)O)C(=O)C(=C(O4)C5=CC=C(C=C5)OC)OC6C(C(C(C(O6)C)O)O)OC7C(C(C(CO7)O)O)O)CC=C(C)C)CO)O)O)O)O)O |
Origin of Product |
United States |
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